molecular formula C6H4Br2N2O2 B13687095 2,3-Dibromo-4-methyl-5-nitropyridine

2,3-Dibromo-4-methyl-5-nitropyridine

Cat. No.: B13687095
M. Wt: 295.92 g/mol
InChI Key: YNOHGBCRKLDLPY-UHFFFAOYSA-N
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Description

2,3-Dibromo-4-methyl-5-nitropyridine is a heterocyclic aromatic compound that belongs to the class of nitropyridines. This compound is characterized by the presence of two bromine atoms, a methyl group, and a nitro group attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-4-methyl-5-nitropyridine typically involves the bromination and nitration of a pyridine derivative. One common method involves the bromination of 4-methylpyridine followed by nitration. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, followed by nitration using nitric acid or a nitrating mixture.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yields and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it more efficient and scalable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-4-methyl-5-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of 2,3-diamino-4-methyl-5-nitropyridine.

    Reduction: Formation of 2,3-dibromo-4-methyl-5-aminopyridine.

    Oxidation: Formation of 2,3-dibromo-4-carboxy-5-nitropyridine.

Scientific Research Applications

2,3-Dibromo-4-methyl-5-nitropyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4-methyl-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromo-5-nitropyridine: Lacks the methyl group, resulting in different chemical properties.

    2,3-Dichloro-4-methyl-5-nitropyridine: Chlorine atoms instead of bromine, affecting reactivity and biological activity.

    4-Methyl-5-nitropyridine: Lacks the bromine atoms, leading to different substitution patterns.

Uniqueness

2,3-Dibromo-4-methyl-5-nitropyridine is unique due to the presence of both bromine atoms and a nitro group on the pyridine ring, which imparts distinct reactivity and potential biological activity. The combination of these substituents makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C6H4Br2N2O2

Molecular Weight

295.92 g/mol

IUPAC Name

2,3-dibromo-4-methyl-5-nitropyridine

InChI

InChI=1S/C6H4Br2N2O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3

InChI Key

YNOHGBCRKLDLPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1[N+](=O)[O-])Br)Br

Origin of Product

United States

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